N-methyl-N-(4-methylcyclohexyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(4-methylcyclohexyl)quinoxaline-2-carboxamide (also known as QX-314) is a potent blocker of voltage-gated sodium channels. It is a quaternary ammonium derivative of lidocaine, which means that it cannot cross the cell membrane on its own. However, when combined with other compounds, QX-314 can be used to selectively block pain-sensing neurons, making it a promising tool for pain management.
Mechanism of Action
QX-314 works by blocking voltage-gated sodium channels, which are responsible for the transmission of pain signals. When applied to a nerve, QX-314 cannot cross the cell membrane on its own. However, when combined with other compounds that can penetrate the cell membrane, such as capsaicin or resiniferatoxin, QX-314 can selectively block pain-sensing neurons.
Biochemical and Physiological Effects:
QX-314 has been shown to effectively block pain signals in animal models. In one study, researchers applied QX-314 combined with capsaicin to the sciatic nerve of rats, resulting in complete pain relief for up to two hours. QX-314 has also been shown to be effective in blocking pain signals in human skin biopsies.
Advantages and Limitations for Lab Experiments
One of the main advantages of QX-314 is its specificity for pain-sensing neurons, which allows for targeted pain relief without affecting other types of neurons. QX-314 is also relatively easy to apply and has a long-lasting effect. However, one limitation of QX-314 is that it cannot be used alone, as it cannot cross the cell membrane on its own. It must be combined with other compounds, which can be challenging to synthesize and administer.
Future Directions
There are several potential future directions for research on QX-314. One area of interest is the development of new compounds that can penetrate the cell membrane and enhance the effectiveness of QX-314. Another area of interest is the use of QX-314 in combination with other pain medications to enhance their effectiveness and reduce side effects. Additionally, researchers are exploring the use of QX-314 in other types of pain, such as chronic pain and neuropathic pain.
Synthesis Methods
QX-314 can be synthesized using a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with N-methyl-4-methylcyclohexylamine, followed by the addition of trimethylamine to form the quaternary ammonium salt.
Scientific Research Applications
QX-314 has been extensively studied for its potential use in pain management. One of the main advantages of QX-314 is its ability to selectively block pain-sensing neurons without affecting other types of neurons. This makes it a promising alternative to traditional pain medications, which often have unwanted side effects.
properties
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-7-9-13(10-8-12)20(2)17(21)16-11-18-14-5-3-4-6-15(14)19-16/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUUNXXQDRUXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)quinoxaline-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.